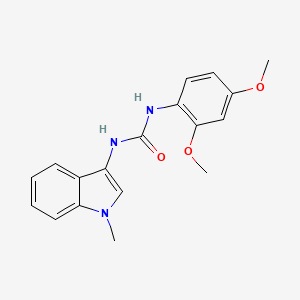

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Beschreibung

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-9-8-12(23-2)10-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDHQGMPKXZHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the synthesis process.

Analyse Chemischer Reaktionen

Urea Linkage Reactivity

The urea functional group (–NH–CO–NH–) is central to the compound’s reactivity. Key potential reactions include:

-

Hydrolysis : Ureas can hydrolyze under acidic or basic conditions to form ammonium salts or amines. For example, ureas are often cleaved by strong acids (e.g., HCl) or bases (e.g., NaOH) to yield primary amines and carbon dioxide .

-

Alkylation/Amidation : The urea nitrogen may react with electrophiles (e.g., alkyl halides) or participate in amidation reactions, though steric hindrance from the bulky indole and dimethoxyphenyl groups could limit reactivity.

Indole Moiety Reactivity

The indole ring (1-methyl-1H-indol-3-yl) introduces aromatic reactivity:

-

Electrophilic Substitution : The indole’s electron-rich aromatic system may undergo nitration, bromination, or alkylation. For example, Friedel-Crafts acylation (as demonstrated in analogous indole derivatives) could occur at the 3-position .

-

Oxidation : Indoles are susceptible to oxidation, potentially forming oxindole derivatives under strong oxidizing conditions (e.g., KMnO₄).

Dimethoxyphenyl Group Reactivity

The 2,4-dimethoxyphenyl group contributes to both stability and reactivity:

-

Electrophilic Aromatic Substitution : Methoxy groups are strongly activating, directing electrophiles to the ortho/para positions. Nitration, halogenation, or acylation could occur here.

-

Demethylation : Under acidic or reductive conditions, methoxy groups may undergo cleavage, though this is less likely due to the activating nature of the substituents.

Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Hydrolysis of Urea | HCl, heat | Primary amine and carboxylic acid derivatives |

| Electrophilic Substitution (Indole) | NO₂⁺/H₂SO₄ (nitration) | Nitro-indole derivatives |

| Electrophilic Substitution (Dimethoxyphenyl) | Br₂/H₂SO₄ | Brominated dimethoxyphenyl derivatives |

Research Gaps and Limitations

-

Lack of Direct Experimental Data : The provided sources ( , ) focus on structural identification (PubChem) and unrelated synthetic methods (MDPI ). No direct reaction studies for this exact compound are available.

-

Structural Complexity : The combined indole and dimethoxyphenyl substituents may lead to competing reaction pathways, complicating selective functionalization.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

- Antidepressant Properties : The compound has been investigated for its potential antidepressant effects. Its structural similarity to known antidepressants suggests it may interact with serotonin receptors, thereby influencing mood regulation .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro .

Pharmacological Research

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it may act as an inhibitor of specific enzymes involved in disease pathways, such as kinases or phosphodiesterases .

- Drug Development : Due to its promising biological activities, this compound is being explored in drug development pipelines. Researchers are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Material Science Applications

- Polymer Chemistry : The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and stability under varying environmental conditions .

- Nanotechnology : In nanomaterials research, this compound can serve as a functionalizing agent for nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in drug delivery systems where targeted delivery is crucial .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

- 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea

- 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-5-yl)urea

Uniqueness

1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and an indole moiety. The exploration of its biological activity encompasses various fields, including medicinal chemistry, pharmacology, and biochemistry.

- IUPAC Name : 1-(2,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea

- Molecular Formula : C18H19N3O3

- Molecular Weight : 341.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound may share similar mechanisms due to its structural analogies with known anticancer agents .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| P388 murine leukemia | 5.0 | Apoptosis induction | |

| HCT116 colon cancer | 12.5 | Cell cycle arrest | |

| MCF7 breast cancer | 8.0 | Inhibition of proliferation |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Similar compounds have been reported to exhibit activity against various viruses by inhibiting viral replication mechanisms. Further investigations are warranted to explore the specific antiviral efficacy of this compound against specific viral strains .

Table 2: Potential Antiviral Mechanisms

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Herpes Simplex Virus (HSV) | Inhibition of viral entry | |

| Polio Virus | Disruption of viral replication |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as kinases or receptors involved in cell signaling pathways. This interaction may lead to modulation of gene expression and subsequent biological effects, including inhibition of tumor growth or viral replication .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study on Cancer Treatment : A study involving the treatment of murine leukemia cells demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent .

- Antiviral Efficacy Study : In vitro testing against HSV revealed that the compound could reduce viral titers significantly, indicating potential for further development as an antiviral drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Condensation of 2,4-dimethoxyphenyl isocyanate with 1-methyl-1H-indol-3-amine in anhydrous dichloromethane under nitrogen, with triethylamine as a catalyst. Monitor completion via TLC (hexane:ethyl acetate 3:1) .

- Route 2 : Microwave-assisted synthesis using ethanol as a solvent at 80°C for 30 minutes, achieving >85% yield. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s purity and structural identity?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular ion peak [M+H]+ at m/z 353.4 .

- Structure : ¹H/¹³C NMR (DMSO-d6) for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and urea NH signals (δ 9.2–10.1 ppm). Compare with reference data for indole derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

- Assay Design :

- Kinase Inhibition : Screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC50 values <1 μM suggest therapeutic potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Normalize results to positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).

- Resolution :

- Replicate assays under standardized ATP concentrations (e.g., 10 μM) .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate target engagement .

Q. What strategies enable structure-activity relationship (SAR) analysis of urea-linked indole derivatives?

- SAR Framework :

- Variation of substituents : Synthesize analogs with halogenated or bulky groups on the indole or phenyl rings. Assess impact on solubility (logP) and potency .

- Crystallography : Obtain single-crystal X-ray structures to correlate substituent orientation with activity. For example, 2,4-dimethoxy groups may enhance π-π stacking in kinase binding pockets .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- In Vitro Models :

- Metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Half-life >30 minutes suggests favorable stability .

- Toxicity : Ames test for mutagenicity and hERG assay for cardiotoxicity risk. EC50 >10 μM in hERG indicates low liability .

Key Challenges and Recommendations

- Synthetic Scalability : Microwave-assisted synthesis (Route 2) offers reproducibility but requires specialized equipment. Batch reactors with precise temperature control are alternatives .

- Data Reproducibility : Archive raw NMR/HPLC files in open-access repositories (e.g., Zenodo) for cross-validation .

- Safety : Handle with nitrile gloves and fume hood due to acute toxicity risks (Category 4, dermal/oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.